molecular formula C21H25N5O3 B2834702 N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1334372-29-0

N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2834702
CAS No.: 1334372-29-0
M. Wt: 395.463
InChI Key: KAOSARKXHXDKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This complex molecule features a 1,3,4-oxadiazole ring system linked to a 1-isopropyl-5-methyl-1H-pyrazole moiety and a 4-phenyltetrahydro-2H-pyran-4-carboxamide group. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in medicinal chemistry, often explored for its diverse biological activities and presence in various therapeutic agents . Similarly, pyrazole-based structures are frequently investigated for their potential as core structures in developing novel active compounds . The specific integration of these heterocyclic systems suggests this compound has high potential for use as a key intermediate in organic synthesis or as a biological probe in hit-to-lead optimization campaigns. Its primary research applications are anticipated in the areas of small-molecule screening, structure-activity relationship (SAR) studies, and the development of new inhibitors for various biological targets. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(2)26-15(3)13-17(25-26)18-23-24-20(29-18)22-19(27)21(9-11-28-12-10-21)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOSARKXHXDKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound:

  • Pyrazole core : 1-isopropyl and 5-methyl substitutions.
  • 1,3,4-Oxadiazole linker : A five-membered heterocycle with two nitrogen and one oxygen atom.
  • Tetrahydro-2H-pyran-4-carboxamide : A saturated oxygen-containing ring with a phenyl group and carboxamide functionality.

Comparison with Evidence-Based Compounds:

a. Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide backbone but lack the oxadiazole and tetrahydro-2H-pyran moieties. Instead, they incorporate chloro, cyano, and aryl substituents. For example:

  • 3a : Features dual phenyl rings and a chloro group.
  • 3d : Includes a 4-fluorophenyl substituent, enhancing electronic effects.

Structural Differences :

  • The target compound’s oxadiazole linker may improve metabolic stability compared to the pyrazole-pyrazole linkage in compounds.
  • The tetrahydro-2H-pyran group likely increases solubility relative to the aromatic systems in 3a–3p .
b. Pyrazole Carbothioamide Derivatives ()

These compounds incorporate isoxazole and carbothioamide groups, differing from the target’s oxadiazole and carboxamide. The presence of sulfur in carbothioamides may alter binding interactions compared to oxygen-based carboxamides.

c. PDE5-Related Compounds ()

N-Desmethyl Sildenafil () shares a pyrazolo[4,3-d]pyrimidinone core but includes a sulfonylpiperazine group.

Physicochemical Properties

Data Table: Comparison of Key Properties

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Substituents
Target Compound Pyrazole-Oxadiazole-Pyran ~437* Not reported Not reported Isopropyl, methyl, phenyl
3a () Pyrazole-Pyrazole 403.1 133–135 68 Chloro, phenyl, cyano
3d () Pyrazole-Pyrazole 421.0 181–183 71 4-Fluorophenyl, chloro, cyano
N-Desmethyl Sildenafil () Pyrazolopyrimidinone 460.55 Not reported Not reported Sulfonylpiperazine

*Estimated based on structural formula.

Key Observations :

  • The target’s molecular weight (~437 g/mol) is comparable to compounds but lower than N-Desmethyl Sildenafil.
  • The tetrahydro-2H-pyran group may lower melting points relative to ’s aromatic systems (e.g., 3d : 181–183°C).

Q & A

Q. Q1. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A key step includes nucleophilic substitution between a 1,3,4-oxadiazole-2-thiol derivative and an alkyl/aryl halide under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Optimization strategies:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Base Strength: K₂CO₃ or Cs₂CO₃ improves nucleophilic displacement efficiency.
  • Monitoring: Thin-layer chromatography (TLC) tracks intermediate formation .
    Yield improvements (up to 85%) are achieved via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Q2. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., isopropyl group δ 1.2–1.4 ppm, tetrahydro-2H-pyran δ 3.5–4.0 ppm) and confirms regiochemistry .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 467.2) .
  • X-ray Crystallography: Resolves stereochemistry of the tetrahydro-2H-pyran ring and confirms non-covalent interactions (e.g., π-π stacking) .

Q. Q3. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • In Silico Prediction: Tools like PASS Online® predict targets (e.g., kinase inhibition) and prioritize assays .
  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. Q4. How can molecular docking elucidate the compound’s mechanism of action against specific targets?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR, VEGFR2) based on structural motifs (oxadiazole as ATP-mimetic) .
  • Software: AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Validation:
    • Compare docking scores (ΔG ≤ -8 kcal/mol suggests strong binding).
    • Mutagenesis studies (e.g., Ala-scanning) confirm critical residues .
  • Example: Docking into EGFR’s ATP pocket reveals hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Q. Q5. What strategies resolve contradictions in solubility data across different studies?

Methodological Answer:

  • Solubility Profiling:
    • HPLC-UV: Quantify solubility in buffers (pH 1.2–7.4) and co-solvents (DMSO:PBS mixtures) .
    • Thermodynamic Analysis: Van’t Hoff plots assess entropy/enthalpy contributions.
  • Mitigation:
    • Salt formation (e.g., hydrochloride) improves aqueous solubility.
    • Nanocrystallization (via anti-solvent precipitation) enhances bioavailability .

Q. Q6. How are reaction intermediates characterized to troubleshoot low yields in scaled-up synthesis?

Methodological Answer:

  • Real-Time Monitoring:
    • LC-MS: Tracks intermediates (e.g., oxadiazole-thiol at m/z 215.1) .
    • In Situ IR: Detects carbonyl formation (e.g., carboxamide at ~1680 cm⁻¹) .
  • Byproduct Identification:
    • GC-MS: Identifies alkylation side products (e.g., over-alkylated pyrazole derivatives) .
  • Process Optimization: Switch to flow chemistry for exothermic steps (prevents thermal degradation) .

Q. Q7. What computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction:
    • CYP450 Metabolism: Use StarDrop® to identify labile sites (e.g., oxadiazole ring oxidation) .
    • hERG Inhibition: QSAR models assess cardiotoxicity risk (e.g., topological polar surface area >80 Ų reduces hERG binding) .
  • Metabolite ID:
    • In Silico Fragmentation (Meteor Nexus): Predicts Phase I/II metabolites (e.g., glucuronidation of phenolic groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.